molecular formula C10H10FNO3 B8240537 3-Fluoro-4-methoyl-DL-phenylalanine

3-Fluoro-4-methoyl-DL-phenylalanine

Cat. No.: B8240537
M. Wt: 211.19 g/mol
InChI Key: VOLUWZIBXBLNAV-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C10H12FNO2. It is characterized by the presence of a fluorine atom at the third position and a methyl group at the fourth position on the phenyl ring of the phenylalanine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-DL-phenylalanine typically involves the introduction of fluorine and methyl groups onto the phenylalanine backbone. One common method includes the use of fluorinated reagents and catalysts to achieve selective fluorination. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 3-Fluoro-4-methyl-DL-phenylalanine may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-DL-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Fluoro-4-methyl-DL-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. This compound may also modulate the activity of enzymes by acting as a competitive inhibitor or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-phenylalanine
  • 4-Methyl-phenylalanine
  • 3-Fluoro-4-chloro-phenylalanine

Uniqueness

3-Fluoro-4-methyl-DL-phenylalanine is unique due to the combined presence of both fluorine and methyl groups, which can significantly alter its chemical and biological properties compared to its analogs. This dual substitution can enhance its stability, binding affinity, and specificity in various applications .

Properties

IUPAC Name

2-amino-3-(3-fluoro-4-formylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-8-3-6(1-2-7(8)5-13)4-9(12)10(14)15/h1-3,5,9H,4,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLUWZIBXBLNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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